methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate

CETP inhibition dyslipidemia oxoacetamido-benzamide

Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate is a synthetic oxoacetamido-benzoate derivative belonging to a class of compounds investigated as cholesteryl ester transfer protein (CETP) inhibitors. It incorporates a methyl benzoate ester, an oxalamide linker, and a distinctive 5-hydroxy-3-phenylpentyl side chain that differentiates it from simpler benzamide-based CETP inhibitors.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 1795298-20-2
Cat. No. B2748441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate
CAS1795298-20-2
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
InChIInChI=1S/C21H24N2O5/c1-28-21(27)17-7-9-18(10-8-17)23-20(26)19(25)22-13-11-16(12-14-24)15-5-3-2-4-6-15/h2-10,16,24H,11-14H2,1H3,(H,22,25)(H,23,26)
InChIKeyAQLSAODBEPAQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate (CAS 1795298-20-2): An Oxoacetamido-Benzoate Scaffold for CETP Inhibitor Procurement


Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate is a synthetic oxoacetamido-benzoate derivative belonging to a class of compounds investigated as cholesteryl ester transfer protein (CETP) inhibitors [1]. It incorporates a methyl benzoate ester, an oxalamide linker, and a distinctive 5-hydroxy-3-phenylpentyl side chain that differentiates it from simpler benzamide-based CETP inhibitors. The oxoacetamido-benzoate class has demonstrated in vitro CETP inhibitory activity in the sub-micromolar range, positioning this compound as a relevant candidate for dyslipidemia research and CETP-targeted screening campaigns.

Why Oxoacetamido-Benzoate CETP Inhibitors Are Not Interchangeable: Structural Specificity of Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate


Within the oxoacetamido-benzamide class, minor structural variations—substitution pattern on the benzamide ring or the nature of the amine side chain—produce significant differences in CETP inhibitory potency [1]. For example, para-CF₃ versus para-OCF₃ substituents shift IC₅₀ values by several-fold, and meta-methoxy groups yield substantially higher inhibition than para-methoxy analogs. The 5-hydroxy-3-phenylpentyl side chain present in this compound is absent from all published congeneric series, meaning its activity cannot be reliably extrapolated from existing analogs. Procuring a generic oxoacetamido-benzoate without this specific substitution pattern risks selecting a compound with suboptimal biological activity and squanders the opportunity to explore novel structure-activity relationship space.

Quantitative Differentiation Evidence for Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate


CETP Inhibitory Potency: Class-Level Benchmarking Against Lead Oxoacetamido-Benzamide 9g and Torcetrapib

No direct CETP IC₅₀ data are publicly available for methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate. However, the closest structurally characterized congener in the oxoacetamido-benzoate class, compound 9g (N-(4-(trifluoromethyl)benzyl)-2-oxo-2-((3-((3-(trifluoromethyl)benzyl)carbamoyl)phenyl)amino)acetamide), exhibited an IC₅₀ of 0.96 µM against rabbit serum CETP, while the reference inhibitor torcetrapib achieved an IC₅₀ of 0.08 µM in the same fluorescence-based CETP activity assay [1]. This class-level benchmark indicates that oxoacetamido-benzoates can achieve sub-micromolar CETP inhibition, but the specific contribution of the 5-hydroxy-3-phenylpentyl side chain remains uncharacterized.

CETP inhibition dyslipidemia oxoacetamido-benzamide

Predicted CETP Binding Affinity: Glide Docking Score Comparison of Oxoacetamido-Benzoate Congeners

In silico Glide SP docking against the CETP crystal structure (PDB ID: 4EWS) yielded docking scores for oxoacetamido-benzamide derivatives 9a-g ranging from −6.2 to −8.1 kcal/mol, compared to −9.2 kcal/mol for torcetrapib [1]. Compounds bearing hydrophobic substituents (e.g., 9g: −7.8 kcal/mol) achieved stronger predicted binding than those with polar groups. The target compound's 5-hydroxy-3-phenylpentyl side chain incorporates both a hydrophobic phenyl ring and a hydrogen-bond donor hydroxyl group, a combination not represented in the 9a-g series, suggesting it may engage the CETP binding tunnel in a distinct mode. No docking data for the target compound are available.

Glide docking CETP binding computational chemistry

Structural Differentiation: 5-Hydroxy-3-phenylpentyl Side Chain vs. Published CETP Inhibitor Substituents

A systematic comparison of the target compound's 5-hydroxy-3-phenylpentyl side chain against all substituents in the published 9a-g series (benzyl, 4-CF₃-benzyl, 4-OCF₃-benzyl, 4-methoxybenzyl, 3-methoxybenzyl, 4-methylbenzyl, 3-methylbenzyl) demonstrates that the target compound is the only member bearing a branched alkyl chain with a distal phenyl group and a terminal hydroxyl moiety [1]. This structural departure introduces one additional hydrogen-bond donor, increases the number of rotatable bonds (8 vs. 3–5), and alters calculated logP, potentially influencing target engagement, solubility, and metabolic stability. No experimental head-to-head comparison is available.

chemical diversity side chain SAR lead optimization

Procurement-Relevant Application Scenarios for Methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate


CETP Inhibitor Lead Discovery and Side-Chain SAR Expansion

Medicinal chemistry teams performing structure-activity relationship (SAR) studies on oxoacetamido-benzoate CETP inhibitors can use this compound to probe the effects of a branched, hydroxyl-terminated side chain on inhibitory potency and drug-like properties. The class benchmark IC₅₀ of 0.96 µM (compound 9g) provides a reference for evaluating whether the 5-hydroxy-3-phenylpentyl modification improves or attenuates CETP inhibitory activity [1].

Computational Docking Model Validation with a Novel Side-Chain Topology

Computational chemists developing or refining CETP docking models can employ this compound as a test ligand to assess whether scoring functions accurately rank a ligand with a branched, hydroxyl-containing side chain. The existing Glide docking scores for 9a-g (−6.2 to −8.1 kcal/mol) serve as calibration points for benchmarking predicted binding modes [1].

Chemical Biology Probe Development for CETP-Mediated Lipid Transfer Studies

Biochemists investigating CETP-mediated cholesteryl ester transfer can use this compound as a scaffold for tool molecule development. The terminal hydroxyl group on the 5-hydroxy-3-phenylpentyl side chain provides a unique, solvent-accessible handle for biotinylation or fluorophore conjugation without modifying the core oxoacetamido-benzoate pharmacophore, facilitating pull-down or imaging studies.

Screening Library Diversification for Dyslipidemia Target Campaigns

Compound acquisition managers building focused screening libraries for cardiovascular target campaigns can deploy this compound to diversify oxoacetamido-benzoate chemical space beyond the extensively explored benzyl-substituted series. Its structural uniqueness reduces redundancy with existing screening collections and increases the probability of identifying hits with novel binding modes [1].

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